2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

CAS No.: 496057-29-5

Cat. No.: VC1989888

Molecular Formula: C6H9N3OS

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 496057-29-5 |

|---|---|

| Molecular Formula | C6H9N3OS |

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide |

| Standard InChI | InChI=1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(10)9-7/h3H,2,7H2,1H3,(H,9,10) |

| Standard InChI Key | NDJALHUEWYOORP-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)CC(=O)NN |

| Canonical SMILES | CC1=NC(=CS1)CC(=O)NN |

Introduction

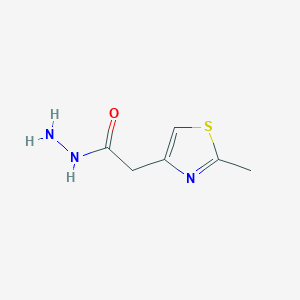

Chemical Identity and Structure

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a thiazole derivative characterized by a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. The compound features a methyl group at the 2-position of the thiazole ring and an acetohydrazide moiety at the 4-position, which contributes to its diverse chemical reactivity and biological activity profiles.

Basic Identification Parameters

The compound is classified as a thiazole derivative with specific identifying parameters as outlined in Table 1.

Table 1: Chemical Identity Parameters of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

| Parameter | Value |

|---|---|

| CAS Number | 496057-29-5 |

| Molecular Formula | C₆H₉N₃OS |

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide |

| Standard InChI | InChI=1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(10)9-7/h3H,2,7H2,1H3,(H,9,10) |

| Standard InChIKey | NDJALHUEWYOORP-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)CC(=O)NN |

The compound contains three nitrogen atoms, one sulfur atom, and one oxygen atom in its molecular structure, leading to a unique arrangement that influences its chemical behavior and interactions.

Physical and Chemical Properties

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide exists as a pale brown solid under standard conditions. Its physical properties are crucial for understanding its behavior in various chemical reactions and applications.

Experimentally Determined and Predicted Properties

The physicochemical properties of the compound, both experimentally determined and predicted, are summarized in Table 2.

Table 2: Physical and Chemical Properties of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | Experimental |

| Color | Pale brown | Experimental |

| Melting Point | 108-110°C | Experimental |

| Boiling Point | 413.1±28.0°C | Predicted |

| Density | 1.308±0.06 g/cm³ | Predicted |

| pKa | 12.76±0.18 | Predicted |

| Solubility | Soluble in polar organic solvents | General knowledge for similar compounds |

The compound's relatively high melting and boiling points are consistent with the presence of hydrogen bonding capabilities in the hydrazide functional group, which contributes to intermolecular forces .

Synthetic Methodologies

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide typically involves the reaction of thiazole derivatives with hydrazine or its derivatives. The key synthetic pathway generally proceeds through an acid hydrazide formation from the corresponding ester or acid.

General Synthetic Route

The most common synthetic approach involves:

-

Preparation of (2-Methyl-1,3-thiazol-4-yl)acetic acid or its ester

-

Conversion to the hydrazide through condensation with hydrazine hydrate

Based on analogous syntheses documented for similar compounds, the reaction scheme typically involves refluxing the ester with excess hydrazine hydrate in an appropriate solvent such as ethanol, followed by purification steps .

A representative synthesis can be derived from similar compounds, as demonstrated in the preparation of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide:

"A solution of compound (ethyl ester) and hydrazine hydrate in absolute ethanol was refluxed for 6 h. Upon cooling, the formed precipitate was filtered off and recrystallized from ethanol to give the hydrazide compound."

Applications in Medicinal Chemistry

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide serves as a valuable building block for the synthesis of various bioactive compounds with potential therapeutic applications.

Role in Synthesis of Bioactive Compounds

The compound has been utilized as a key intermediate in the synthesis of molecules with significant pharmaceutical potential:

-

It serves as a precursor for the preparation of N-[(4E)-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide derivatives, which have demonstrated antibacterial and antioxidant properties .

-

The hydrazide functionality makes it particularly suitable for further condensation reactions with various carbonyl compounds to produce Schiff bases and heterocyclic systems with enhanced biological activities .

Documented Biological Activities

Derivatives synthesized using 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide as a starting material have demonstrated promising biological activities:

Table 3: Biological Activities of Derivatives Containing 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Moiety

These findings highlight the potential of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide as a valuable scaffold for the development of new therapeutic agents with various biological activities .

Structural Analysis and Spectral Characteristics

Understanding the structural features and spectral characteristics of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is essential for its identification and quality control in research and development processes.

Key Structural Features

The compound contains several key structural elements that contribute to its chemical reactivity:

-

Thiazole ring: A five-membered aromatic heterocycle containing sulfur and nitrogen

-

Methyl group: At the 2-position of the thiazole ring

-

Acetohydrazide group: Connected to the 4-position of the thiazole ring, providing hydrogen bonding capabilities and nucleophilic sites

Spectral Characteristics

Based on analogous compounds, the expected spectral characteristics for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide would include:

IR Spectral Features:

-

NH and NH₂ stretching vibrations around 3200-3400 cm⁻¹

-

C=O stretching vibration around 1650-1700 cm⁻¹

-

C=N stretching vibration around 1600-1650 cm⁻¹

-

C-S stretching vibration in the 600-700 cm⁻¹ region

¹H NMR Spectral Features:

-

Methyl protons (2-position) typically appear as a singlet around 2.3-2.5 ppm

-

Thiazole C-5 proton typically appears as a singlet around 6.5-7.0 ppm

-

Methylene protons adjacent to carbonyl around 3.5-3.8 ppm

-

NH and NH₂ protons typically appear in the 4.0-9.0 ppm range, often as broad signals

Related Compounds and Structural Analogs

Several structural analogs of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide have been reported in the literature, differing primarily in the substituents on the thiazole ring.

Comparison with Structural Analogs

Table 4: Comparison of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide with Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |

|---|---|---|---|---|

| 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide | C₆H₉N₃OS | 171.22 | Reference compound | 496057-29-5 |

| 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide | C₅H₈N₄OS | 172.21 | Amino group at 2-position instead of methyl | 63788-65-8 |

| 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide | C₆H₁₀N₄OS | 186.24 | Amino group at 2-position and methyl at 5-position | Not provided in sources |

| (2-Methyl-1,3-thiazol-4-yl)acetic acid | C₆H₇NO₂S | 157.19 | Carboxylic acid group instead of hydrazide | 13797-62-1 |

The structural variations in these analogs significantly influence their chemical reactivity, physical properties, and biological activities .

Structure-Activity Relationships

Studies involving derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide suggest that:

-

The hydrazide functional group is critical for biological activity, serving as a versatile linker for the attachment of various pharmacophores .

-

Modification of the thiazole ring, particularly at the 2-position, can significantly alter the biological properties of resulting compounds .

-

The introduction of additional aromatic or heterocyclic moieties through condensation reactions with the hydrazide group has been shown to enhance antibacterial and antioxidant activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume